Blood-Brain Barrier Penetration: Miglustat CSF-to-Plasma Ratio vs. Eliglustat BBB Exclusion
Miglustat hydrochloride is one of the few glucosylceramide synthase inhibitors with direct clinical evidence of blood-brain barrier (BBB) penetration in humans. At steady state, the concentration of miglustat in the cerebrospinal fluid of six non-Gaucher patients was 31.4–67.2% of that in plasma (FDA label data) [1]. In contrast, eliglustat—the other FDA-approved GCS inhibitor—does not cross the blood-brain barrier [2] [3]. This binary difference is a defining feature for any application requiring CNS target engagement: while miglustat is approved for the neurological manifestations of Niemann-Pick disease type C, eliglustat is explicitly restricted to the non-neuronopathic type 1 Gaucher disease [1] [2]. Venglustat is brain-penetrant but remains in Phase II/III clinical development without regulatory approval [3].
| Evidence Dimension | CSF-to-plasma concentration ratio at steady state (human) |
|---|---|
| Target Compound Data | 31.4–67.2% (CSF concentration relative to plasma) [1] |
| Comparator Or Baseline | Eliglustat: does not cross the BBB, no detectable CNS exposure; Venglustat: brain-penetrant in preclinical models, no approved indication [2] [3] |
| Quantified Difference | Qualitative binary distinction: miglustat penetrates the human BBB; eliglustat does not |
| Conditions | Steady-state pharmacokinetics in 6 non-Gaucher patients (miglustat 100 mg oral); preclinical and clinical pharmacology data (eliglustat, venglustat) |
Why This Matters
The ability to achieve pharmacologically relevant CNS concentrations determines whether a GCS inhibitor can be used for neurological lysosomal storage diseases—making miglustat the only currently approved oral GCS inhibitor for NPC with demonstrated human BBB penetration.
- [1] DailyMed. MIGLUSTAT capsule [package insert]. Bethesda (MD): National Library of Medicine (US); updated 2025 May 29. Section: Distribution. Available from: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=aa9a3ab6-2376-4b52-9e54-15dc87f25260 View Source
- [2] Smid BE, Hollak CEM. A systematic review on effectiveness and safety of eliglustat for type 1 Gaucher disease. Expert Opin Orphan Drugs. 2014;2(5):523-532. doi: 10.1517/21678707.2014.905144. View Source
- [3] Platt FM, d'Azzo A, Davidson BL, Neufeld EF, Tifft CJ, editors. Lysosomal storage disorders. Nat Rev Dis Primers. 2018;4(1):18035. Table 4. Available from: https://pmc.ncbi.nlm.nih.gov/articles/PMC7097195/table/Tab4/ View Source
